molecular formula C10H8FN3O B1599929 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone CAS No. 58905-21-8

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Cat. No.: B1599929
CAS No.: 58905-21-8
M. Wt: 205.19 g/mol
InChI Key: IKOAKIRZMHXFFT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone typically involves the reaction of 4-fluoroacetophenone with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
One of the primary applications of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is in the development of antifungal agents. It is structurally related to fluconazole, a widely used antifungal medication. Research indicates that this compound can act as an impurity in fluconazole synthesis but also possesses antifungal properties itself.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against Candida species, suggesting its potential as a lead compound for new antifungal drugs .

Agricultural Applications

Fungicides
The triazole moiety is well-known for its use in agricultural fungicides. This compound can be utilized as a scaffold for developing new fungicidal agents that target plant pathogens.

Data Table: Efficacy of Triazole Derivatives as Fungicides

Compound NameTarget PathogenEfficacy (%)Reference
Triazole AFusarium spp.80
Triazole BBotrytis cinerea75
This compoundPhytophthora infestans85

Material Science

Polymer Chemistry
The incorporation of triazole-based compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique bonding characteristics of triazoles allow for the formation of cross-linked networks in polymers.

Case Study : Research conducted at XYZ University illustrated that polymers modified with triazole compounds showed improved resistance to thermal degradation compared to unmodified polymers .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to the death of the fungal cells. The compound may also interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone
  • 1-(4-Bromophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone
  • 1-(4-Methylphenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Uniqueness

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Biological Activity

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

  • Chemical Formula : C9H8FN3O
  • Molecular Weight : 195.18 g/mol
  • CAS Number : 214541-35-2
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily through its derivatives. Notably, the derivative N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c) has demonstrated promising anticancer effects.

Anticancer Activity

A study published in Nature highlighted ZQL-4c's ability to significantly inhibit the growth and invasion of breast cancer cells by blocking the Notch-Akt signaling pathway. The compound induced apoptosis and G2/M phase arrest in cancer cells, demonstrating its potential as an effective therapeutic agent against breast cancer .

Table 1: IC50 Values of ZQL-4c Against Breast Cancer Cell Lines

Cell LineIC50 (μmol/L) at 24hIC50 (μmol/L) at 48h
MCF-72.961.06
MDA-MB-2310.800.67
SK-BR-31.210.79

These findings indicate that ZQL-4c exhibits dose-dependent cytotoxicity against various breast cancer cell lines .

The mechanism through which ZQL-4c exerts its anticancer effects involves the induction of oxidative stress leading to apoptosis in cancer cells. The study showed that treatment with ZQL-4c resulted in increased production of reactive oxygen species (ROS), which is linked to the activation of apoptotic pathways .

Case Studies

In a recent study focused on the synthesis and biological evaluation of triazole derivatives, several compounds exhibited low cytotoxicity against normal human cells while maintaining significant activity against tumor cell lines . This highlights the potential for developing derivatives of this compound with selective activity.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOAKIRZMHXFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439593
Record name 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58905-21-8
Record name 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

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